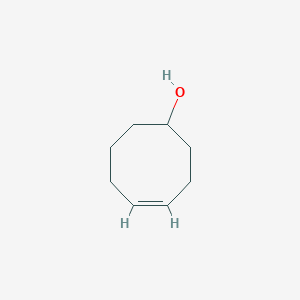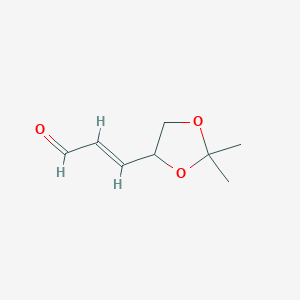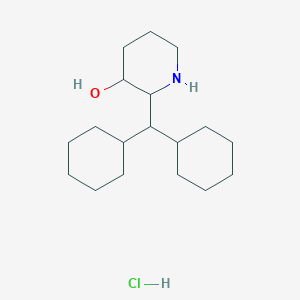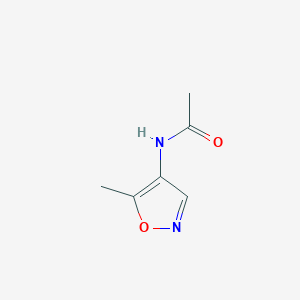
3-O-Methyl-6-fluoro-dopa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methyl-6-fluoro-dopa (6-FDOPA) is a chemical compound that has gained significant attention in the field of neuroscience, particularly in the study of Parkinson's disease. 6-FDOPA is a radiopharmaceutical agent used in positron emission tomography (PET) imaging to visualize the dopamine system in the brain. It is a precursor to dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and reward.
Mécanisme D'action
3-O-Methyl-6-fluoro-dopa is a precursor to dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and reward. In the brain, 3-O-Methyl-6-fluoro-dopa is taken up by dopaminergic neurons and converted to dopamine through the action of the enzyme aromatic L-amino acid decarboxylase (AADC). The resulting dopamine can then be released into the synapse and bind to dopamine receptors on target cells.
Biochemical and Physiological Effects:
PET imaging with 3-O-Methyl-6-fluoro-dopa allows researchers to visualize the dopamine system in the brain and study its function. Abnormalities in the dopamine system have been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. PET imaging with 3-O-Methyl-6-fluoro-dopa has also been used to study the effects of various treatments for these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-O-Methyl-6-fluoro-dopa in PET imaging is its high selectivity for the dopamine system. 3-O-Methyl-6-fluoro-dopa is taken up by dopaminergic neurons and converted to dopamine, allowing researchers to visualize the dopamine system with high specificity. However, one limitation of using 3-O-Methyl-6-fluoro-dopa in PET imaging is its short half-life, which limits the amount of time researchers have to conduct experiments.
Orientations Futures
There are several future directions for research on 3-O-Methyl-6-fluoro-dopa. One area of interest is the development of new radiopharmaceutical agents for PET imaging that have longer half-lives and higher selectivity for the dopamine system. Another area of interest is the use of PET imaging with 3-O-Methyl-6-fluoro-dopa to study the effects of non-pharmacological treatments for Parkinson's disease, such as exercise and cognitive training. Additionally, PET imaging with 3-O-Methyl-6-fluoro-dopa could be used to study the effects of environmental toxins on the dopamine system, which may have implications for the prevention and treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 3-O-Methyl-6-fluoro-dopa involves the reaction of 3-methoxy-4-hydroxyphenylacetic acid (MHPA) with 6-fluoro-3,4-dihydroxyphenylalanine methyl ester (3-O-Methyl-6-fluoro-dopa methyl ester) in the presence of a catalyst. The resulting product is purified through a series of chromatography steps to obtain pure 3-O-Methyl-6-fluoro-dopa.
Applications De Recherche Scientifique
3-O-Methyl-6-fluoro-dopa is primarily used in PET imaging to visualize the dopamine system in the brain. PET imaging with 3-O-Methyl-6-fluoro-dopa has been used to study the progression of Parkinson's disease, as well as to differentiate Parkinson's disease from other movement disorders. PET imaging with 3-O-Methyl-6-fluoro-dopa has also been used to study the effects of various treatments for Parkinson's disease, including deep brain stimulation and medication.
Propriétés
Numéro CAS |
107257-16-9 |
|---|---|
Nom du produit |
3-O-Methyl-6-fluoro-dopa |
Formule moléculaire |
C10H12FNO4 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-(18F)fluoranyl-4-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15)/t7-/m0/s1/i11-1 |
Clé InChI |
KSSIQLKAPFWBCQ-HNQUSOLQSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)[18F])O |
SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
SMILES canonique |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
Autres numéros CAS |
107257-16-9 |
Synonymes |
18F-30M-DOPA 3,4-dihydroxy-6-fluoro-3-O-methylphenylalanine 3-MF-dopa 3-O-methyl-6-(18F)fluoro-L-DOPA 3-O-methyl-6-fluoro-dopa 3-O-methyl-6-fluoro-dopa, (D)-isomer 3-O-methyl-6-fluoro-dopa, (L)-isomer 3-OMFD 6-fluoro-3-O-methyl-L-dopa |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
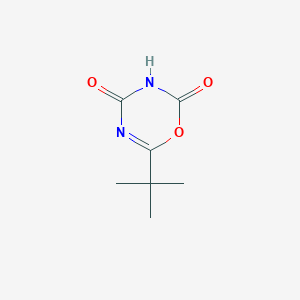

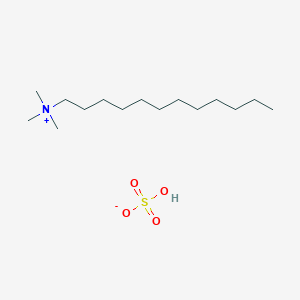
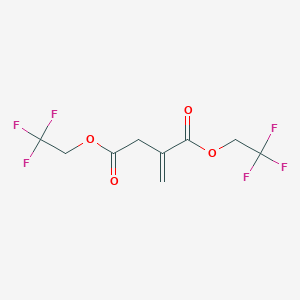
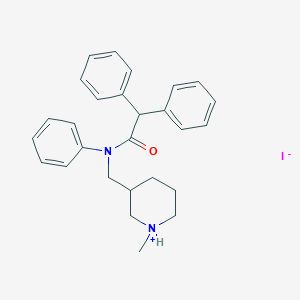
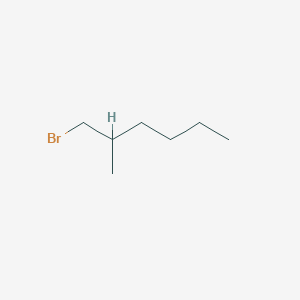

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)
